molecular formula C24H19FN4OS B5279404 2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide

2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide

Cat. No.: B5279404
M. Wt: 430.5 g/mol
InChI Key: IFGLJVXSSKBMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide typically involves multiple stepsCommon reaction conditions include the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide involves its interaction with specific molecular targets. These interactions can affect various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide include other triazino[5,6-D][3,1]benzoxazepine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4OS/c1-15-10-12-16(13-11-15)22-26-20-9-5-3-7-18(20)21-23(30-22)27-24(29-28-21)31-14-17-6-2-4-8-19(17)25/h2-13,22,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGLJVXSSKBMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.